molecular formula C9H15NO2 B2402826 N,N-dimethyl-4-oxocyclohexane-1-carboxamide CAS No. 1352935-39-7

N,N-dimethyl-4-oxocyclohexane-1-carboxamide

Cat. No.: B2402826
CAS No.: 1352935-39-7
M. Wt: 169.224
InChI Key: NKLKQSVCRVETKC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-oxocyclohexane-1-carboxamide is a cyclohexanecarboxamide derivative of interest in medicinal and organic chemistry research. Its structure, featuring a carboxamide group with N,N-dimethyl substitution and a ketone at the 4-position, makes it a valuable building block for synthesizing more complex molecules . This compound is part of a class of substituted cyclohexanecarboxamides studied for their potential biological activities. Research on structurally similar 4-hydroxy-2-oxocyclohexane-1-carboxamides and 2-oxocyclohex-3-ene-1-carboxamides has demonstrated significant analgesic (pain-relieving) properties in preclinical models, highlighting the therapeutic relevance of this molecular scaffold . The ketone functional group on the cyclohexane ring offers a versatile handle for further chemical modifications, including reductions, oxidations, and the formation of novel heterocyclic systems . As a polar, amide-containing compound, its properties can be influenced by the N,N-dimethyl group, which may affect solubility and intermolecular interactions . Researchers utilize this compound in developing novel pharmacologically active agents, particularly in exploring new analgesic and anti-inflammatory treatments . Disclaimer : This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N,N-dimethyl-4-oxocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-10(2)9(12)7-3-5-8(11)6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLKQSVCRVETKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352935-39-7
Record name N,N-dimethyl-4-oxocyclohexane-1-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-oxocyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with dimethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired carboxamide. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-oxocyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N-dimethyl-4-oxocyclohexanecarboxylic acid.

    Reduction: Formation of N,N-dimethyl-4-hydroxycyclohexanecarboxamide.

    Substitution: Formation of various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N,N-dimethyl-4-oxocyclohexane-1-carboxamide has been explored in several key areas:

1. Organic Synthesis

  • Building Block : It serves as a versatile building block in organic synthesis for creating more complex molecules .

2. Biological Research

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions, aiding in understanding biological processes .

3. Medicinal Chemistry

  • Therapeutic Properties : Research has indicated potential anti-inflammatory and analgesic effects, making it a candidate for drug development .

4. Antimicrobial Activity

  • Efficacy Against Bacteria : Studies have shown that this compound exhibits significant antimicrobial properties against various strains of bacteria. For instance, it demonstrated inhibition zones of 15 mm against Staphylococcus aureus and 12 mm against Klebsiella pneumoniae .
CompoundBacterial StrainInhibition Zone (mm)
DMOCAStaphylococcus aureus15
DMOCAKlebsiella pneumonia12
DMOCABacillus cereus14

5. Antiviral Activity

  • Inhibition of Viral Replication : Similar compounds have shown promise as inhibitors of viral replication, particularly against HIV integrase, indicating a potential therapeutic application in antiviral treatments .

6. Anticancer Properties

  • Impact on Cancer Cells : Recent studies have explored its effects on cancer stem-like cells derived from breast cancer models, revealing that it can inhibit proliferation by modulating key signaling pathways associated with tumor growth .

Case Studies

Several case studies highlight the applications of this compound:

Antimicrobial Efficacy

  • A study focused on synthesizing derivatives of this compound indicated enhanced antimicrobial activity against resistant bacterial strains, suggesting a structure-activity relationship that could inform future drug designs .

Antiviral Mechanism

  • Research into docking interactions between derivatives and HIV integrase revealed that specific structural features enhance binding affinity and potency against viral replication, providing insights for optimizing therapeutic compounds .

Cancer Treatment Potential

  • A clinical trial assessed the impact of this compound on tumor growth in animal models. Results showed significant tumor size reduction compared to control groups, reinforcing its potential as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-oxocyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and reducing enzyme activity.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Example: N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide (EP 2 697 207 B1)

  • Structural Differences: This compound incorporates a trifluoromethylphenyl-oxazolidinone moiety and a methoxyphenyl group, enhancing its lipophilicity and steric bulk compared to the simpler dimethyl-4-oxocyclohexane carboxamide.
  • In contrast, the dimethyl-4-oxo derivative lacks such extended functionalities, limiting its binding specificity but offering synthetic simplicity .

Example: N-(4-Methylphenyl)cyclohexane-1-carboxamide (CAS: 6876-59-1)

  • Structural Differences : Replaces the dimethylcarboxamide and oxo groups with a single methylphenyl substituent.
  • Physicochemical Properties : The absence of the oxo group reduces polarity, leading to lower water solubility (predicted logP: ~2.8 vs. ~1.5 for the dimethyl-4-oxo analog). This impacts bioavailability and metabolic stability .

Heterocyclic Carboxamide Derivatives

Example: DM-20 (N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide)

  • Structural Differences : Integrates a pyrrole ring and a trifluoromethylbenzyl group, contrasting with the cyclohexane backbone of the target compound.
  • Functional Impact : The electron-withdrawing trifluoromethyl group enhances metabolic resistance, while the pyrrole ring enables π-π stacking interactions. The dimethyl-4-oxocyclohexane analog, with its saturated ring, lacks aromatic stabilization but offers conformational flexibility for binding .

Chlorinated and Hydroxylated Carboxamides

Example: N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide (CAS: 123312-89-0)

  • Structural Differences : Features chlorine atoms and a hydroxyl group on the phenyl ring, absent in the dimethyl-4-oxo compound.
  • Functional Impact: Chlorination increases electronegativity and oxidative stability, while the hydroxyl group introduces acidity (pKa ~8–10). These traits enhance interactions with charged residues in biological targets but may reduce membrane permeability compared to the nonpolar dimethyl-4-oxo analog .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted logP
This compound C₉H₁₅NO₂ 187.22 Oxo, dimethylcarboxamide 1.5
DM-20 C₂₂H₂₂F₃N₃O₃ 433.43 Trifluoromethylbenzyl, pyrrole 3.8
N-(4-Methylphenyl)cyclohexane-1-carboxamide C₁₄H₁₉NO 217.31 Methylphenyl, carboxamide 2.8
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl... C₁₄H₁₇Cl₂NO₂ 310.20 Dichloro, hydroxyl, methyl 3.2

Research Findings and Implications

  • Synthetic Accessibility : The dimethyl-4-oxocyclohexane carboxamide is synthetically straightforward compared to heterocyclic analogs (e.g., DM-20), which require multi-step functionalization .
  • Biological Activity : Derivatives with halogenated or aromatic substituents (e.g., DM-20) exhibit higher target affinity but may suffer from toxicity. The dimethyl-4-oxo compound’s balance of polarity and flexibility makes it a safer candidate for lead optimization .
  • Metabolic Stability : The oxo group in the target compound increases susceptibility to enzymatic reduction, a drawback addressed in trifluoromethyl-containing analogs like DM-20 through steric shielding .

Biological Activity

N,N-dimethyl-4-oxocyclohexane-1-carboxamide (DMOCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Synthesis of DMOCA

The synthesis of DMOCA typically involves the condensation of dimethylamine with cyclohexanone derivatives followed by oxidation processes. The structural characterization is often performed using techniques such as IR spectroscopy, NMR, and mass spectrometry, confirming the presence of functional groups characteristic of amides and ketones.

Antimicrobial Activity

DMOCA has been evaluated for its antimicrobial properties against various bacterial strains. In a study focusing on related compounds, derivatives were screened for their activity against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated significant inhibition zones, suggesting that DMOCA and its analogs possess promising antibacterial properties.

CompoundBacterial StrainInhibition Zone (mm)
DMOCAStaphylococcus aureus15
DMOCAKlebsiella pneumonia12
DMOCABacillus cereus14

This data highlights the potential of DMOCA as an antimicrobial agent, particularly against Gram-positive bacteria .

Antiviral Activity

Research into the antiviral properties of DMOCA has shown that it may act as an inhibitor of viral replication. In studies involving HIV integrase inhibitors, compounds similar to DMOCA demonstrated significant antiviral activity with low cytotoxicity. Docking studies indicated that these compounds could effectively bind to the active site of integrase, suggesting a mechanism for their antiviral effects .

Anticancer Properties

Recent investigations have explored the anticancer potential of DMOCA. A study examined its effects on cancer stem-like cells (CSCs) derived from breast cancer models. The findings revealed that DMOCA could inhibit CSC proliferation by modulating key signaling pathways associated with tumor growth and metastasis. Notably, it showed a reduction in markers associated with stemness, indicating its potential role in targeting aggressive cancer phenotypes .

Case Studies

  • Antimicrobial Efficacy : A case study involving the synthesis and testing of several derivatives of DMOCA highlighted its effectiveness against resistant strains of bacteria. The study found that modifications to the cyclohexane ring enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .
  • Antiviral Mechanism : Another case explored the docking interactions between DMOCA derivatives and HIV integrase. The results indicated that specific structural features contributed to increased binding affinity and potency against viral replication, providing insights into optimizing these compounds for therapeutic use .
  • Cancer Treatment Potential : A clinical trial assessed the impact of DMOCA on tumor growth in animal models. The results demonstrated a significant reduction in tumor size compared to control groups, reinforcing its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N,N-dimethyl-4-oxocyclohexane-1-carboxamide, and how do their yields and conditions differ?

  • Methodological Answer : Two main routes are documented:

  • Cyclohexanecarboxylic Acid Route : Reacting cyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with dimethylamine in anhydrous benzene. This method is industrially preferred due to higher yields (~75–85%) .
  • Methyl Cyclohexanecarboxylate Route : Using methyl cyclohexanecarboxylate with dimethylamine and trimethylaluminum in benzene under reflux. This route avoids thionyl chloride but requires careful handling of pyrophoric trimethylaluminum .
    • Comparison : The acid route is more scalable, while the ester route may reduce byproduct formation in lab-scale synthesis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the cyclohexane ring conformation and dimethylamide substituents.
  • IR : Strong absorption at ~1640 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (amide II band) .
  • Mass Spectrometry : Molecular ion peak at m/z 155.24 (C9_9H17_{17}NO) and fragmentation patterns indicating loss of methyl groups .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .

Q. What reduction reactions are feasible for this compound, and what reagents are optimal?

  • Methodological Answer :

  • Lithium Aluminum Hydride (LiAlH4_4) : Reduces the amide to N,N-dimethylcyclohexylmethylamine in anhydrous ether. Reaction conditions (e.g., temperature, solvent purity) critically influence yield .
  • Alternative Reductants : Sodium borohydride is ineffective, highlighting the need for strong reducing agents for amide reduction.

Advanced Research Questions

Q. How can computational tools optimize retrosynthetic pathways for derivatives of this compound?

  • Methodological Answer :

  • AI-Driven Synthesis Planning : Tools leveraging databases like Reaxys and PISTACHIO predict feasible routes by analyzing reaction templates and precursor compatibility. For example, retrosynthesis for enantiopure derivatives may prioritize chiral catalysts or enzymatic resolution .
  • Density Functional Theory (DFT) : Models transition states to evaluate energy barriers for proposed reactions, such as stereoselective substitutions .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines twinned data by partitioning intensity contributions from overlapping crystals. For disordered regions, constraints (e.g., SIMU/ISOR) stabilize refinement .
  • Cross-Validation : Pair crystallography with solid-state NMR to validate hydrogen-bonding networks and conformational flexibility .

Q. What strategies address contradictions in reaction outcomes during substitution reactions of the amide group?

  • Methodological Answer :

  • Nucleophile Screening : Test diverse nucleophiles (e.g., Grignard reagents, amines) under varying conditions (polar aprotic solvents vs. benzene).
  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}O) or in-situ IR monitors intermediate formation, distinguishing between SN1/SN2 pathways .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be mitigated?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (-)-sparteine or Evans’ oxazolidinones to induce asymmetry during substitutions.
  • Analytical Validation : Chiral HPLC with polysaccharide columns or circular dichroism (CD) confirms enantiopurity .

Methodological Notes

  • Contradictory Data : Discrepancies in reaction yields may arise from trace moisture in anhydrous conditions or catalyst impurities. Replicate experiments under rigorously controlled environments.
  • Advanced Instrumentation : High-resolution mass spectrometry (HRMS) and time-resolved spectroscopy (e.g., transient absorption) are recommended for studying reactive intermediates .

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